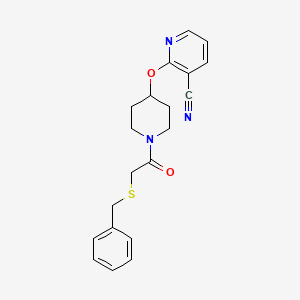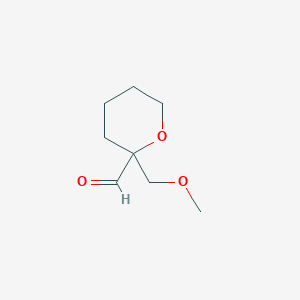
4-Bromo-2-isocyanato-1-methylbenzene
Overview
Description
4-Bromo-2-isocyanato-1-methylbenzene is an organic compound with the molecular formula C8H6BrNO. It is a derivative of benzene, where a bromine atom, an isocyanate group, and a methyl group are substituted at the 4, 2, and 1 positions, respectively. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2-isocyanato-1-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2-isocyanato-1-methylbenzene using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a catalyst, such as iron(III) bromide, to facilitate the substitution of the hydrogen atom with a bromine atom at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-isocyanato-1-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Addition Reactions: The isocyanate group can react with nucleophiles, such as amines or alcohols, to form urea or carbamate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom.
Addition Reactions: Amines or alcohols are common nucleophiles that react with the isocyanate group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Compounds with different substituents replacing the bromine atom.
Addition Products: Urea or carbamate derivatives formed from the reaction with nucleophiles.
Oxidation and Reduction Products: Various oxidized or reduced forms of the original compound.
Scientific Research Applications
4-Bromo-2-isocyanato-1-methylbenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibitors and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 4-Bromo-2-isocyanato-1-methylbenzene involves its reactivity with nucleophiles and electrophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other molecules, leading to modifications and potential biological effects. The bromine atom can also participate in substitution reactions, altering the compound’s chemical properties and reactivity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-isocyanato-1-methylbenzene: C8H6BrNO
4-Bromo-2-isocyanato-1-ethylbenzene: C9H8BrNO
4-Bromo-2-isocyanato-1-propylbenzene: C10H10BrNO
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. The presence of the isocyanate group makes it particularly useful in forming urea and carbamate derivatives, while the bromine atom allows for further functionalization through substitution reactions .
Properties
IUPAC Name |
4-bromo-2-isocyanato-1-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c1-6-2-3-7(9)4-8(6)10-5-11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNWDXOGBBIMGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-(4-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2551394.png)




![(10Z)-11-(4-methylphenyl)-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(16),4(9),5,7,10,12,14-heptaen-3-one](/img/structure/B2551405.png)

![2-({4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole](/img/structure/B2551410.png)

![2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2551412.png)

![METHYL 4-(3-CHLOROPHENYL)-2-OXO-6-[(THIOPHENE-2-SULFONYL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B2551415.png)
![1-[(Pyridin-3-yl)methyl]-3-(trifluoromethyl)pyrrolidin-3-ol](/img/structure/B2551416.png)
![methyl 10-(2,6-dimethylphenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate](/img/structure/B2551417.png)
